3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol
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Overview
Description
3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol is an organic compound with a unique chemical structure that includes a morpholine ring, a thiophene ring, and a propynol group.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds with similar structures, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a broad spectrum of biological activities .
Preparation Methods
The synthesis of 3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the morpholinomethyl group: The morpholine ring is attached to the thiophene ring via a methyl group, often using a nucleophilic substitution reaction.
Addition of the propynol group: The propynol group is introduced through a reaction involving propargyl alcohol and appropriate catalysts.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol can be compared with other similar compounds, such as:
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)thiophen-3-yl]prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-5-1-2-11-8-12(16-10-11)9-13-3-6-15-7-4-13/h8,10,14H,3-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRKCIPMVLPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CS2)C#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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